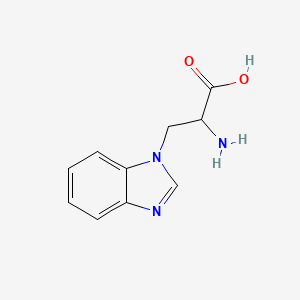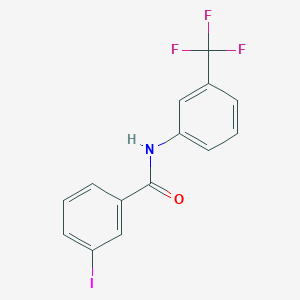![molecular formula C10H11BrN2O2 B3131127 N-[3-(Acetylamino)phenyl]-2-bromoacetamide CAS No. 349121-18-2](/img/structure/B3131127.png)
N-[3-(Acetylamino)phenyl]-2-bromoacetamide
概要
説明
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by its bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with an acetylamino group.
準備方法
The synthesis of N-[3-(Acetylamino)phenyl]-2-bromoacetamide typically involves the reaction of 3-(acetylamino)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
化学反応の分析
N-[3-(Acetylamino)phenyl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and bromoacetic acid.
科学的研究の応用
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to form stable amide bonds makes it valuable for labeling and cross-linking experiments . Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in the study of enzyme mechanisms .
作用機序
The mechanism of action of N-[3-(Acetylamino)phenyl]-2-bromoacetamide involves its ability to react with nucleophilic groups in proteins and peptides, forming stable amide bonds. This reactivity is primarily due to the presence of the bromoacetamide group, which acts as an electrophile. The compound targets amino groups in proteins, leading to the formation of covalent bonds that can be used to study protein interactions and functions .
類似化合物との比較
N-[3-(Acetylamino)phenyl]-2-bromoacetamide can be compared with similar compounds such as N-(4-(acetylamino)phenyl)-2-bromoacetamide and N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide . These compounds share similar structural features, such as the presence of an acetylamino group and a bromine atom. the position of the substituents and the nature of the aromatic ring can influence their reactivity and applications. This compound is unique in its specific substitution pattern, which provides distinct reactivity and makes it particularly useful in proteomics research .
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-bromoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWICCAYZSXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)





